

Application Notes and Protocols for BRD0705 and BRD5648 Treatment

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Compound of Interest

Compound Name: BRD5648

Cat. No.: B2913689

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Introduction

BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 α (GSK3 α), a key enzyme implicated in various cellular processes, including cell differentiation, proliferation, and survival.^{[1][2][3][4]} Its paralog, GSK3 β , shares high homology in the ATP-binding domain, making the development of selective inhibitors challenging.^[1] BRD0705 was developed through a rational design strategy exploiting a subtle difference in the hinge-binding domains of GSK3 α and GSK3 β , leading to an approximately 8-fold selectivity for GSK3 α .^{[1][2]} Notably, selective inhibition of GSK3 α by BRD0705 does not lead to the stabilization of β -catenin, a downstream effector of the Wnt signaling pathway, thereby mitigating potential oncogenic concerns associated with dual GSK3 α/β inhibition.^[1] **BRD5648** is the inactive (R)-enantiomer of BRD0705 and serves as a crucial negative control in experiments to ensure that observed effects are due to on-target GSK3 α inhibition.^{[1][5]}

These compounds are valuable tools for investigating the specific roles of GSK3 α in various biological contexts, particularly in acute myeloid leukemia (AML), where GSK3 α has been identified as a therapeutic target.^[1] BRD0705 has been shown to induce myeloid differentiation and impair colony formation in AML cells without affecting normal hematopoietic cells.^{[1][4]}

Data Presentation

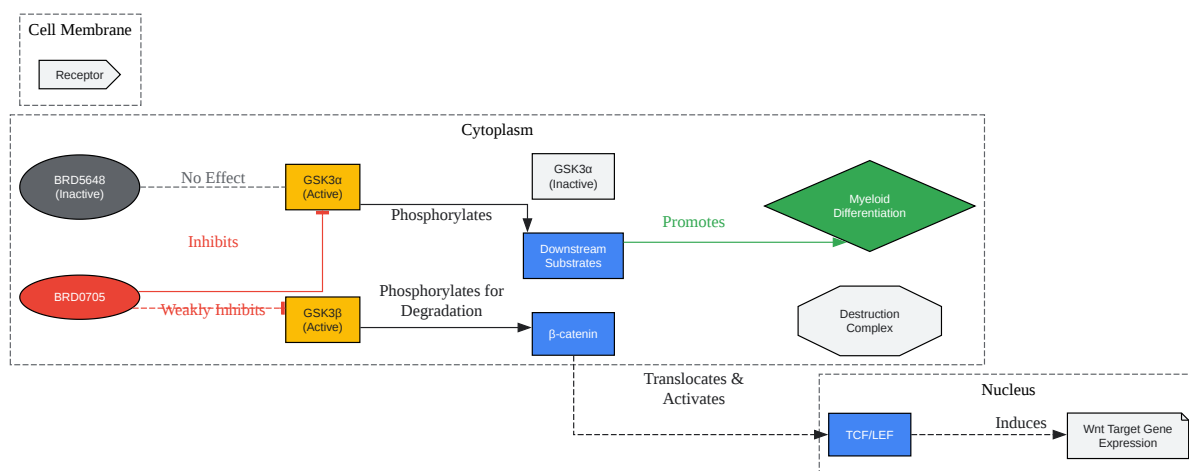
Table 1: In Vitro Potency and Selectivity of BRD0705

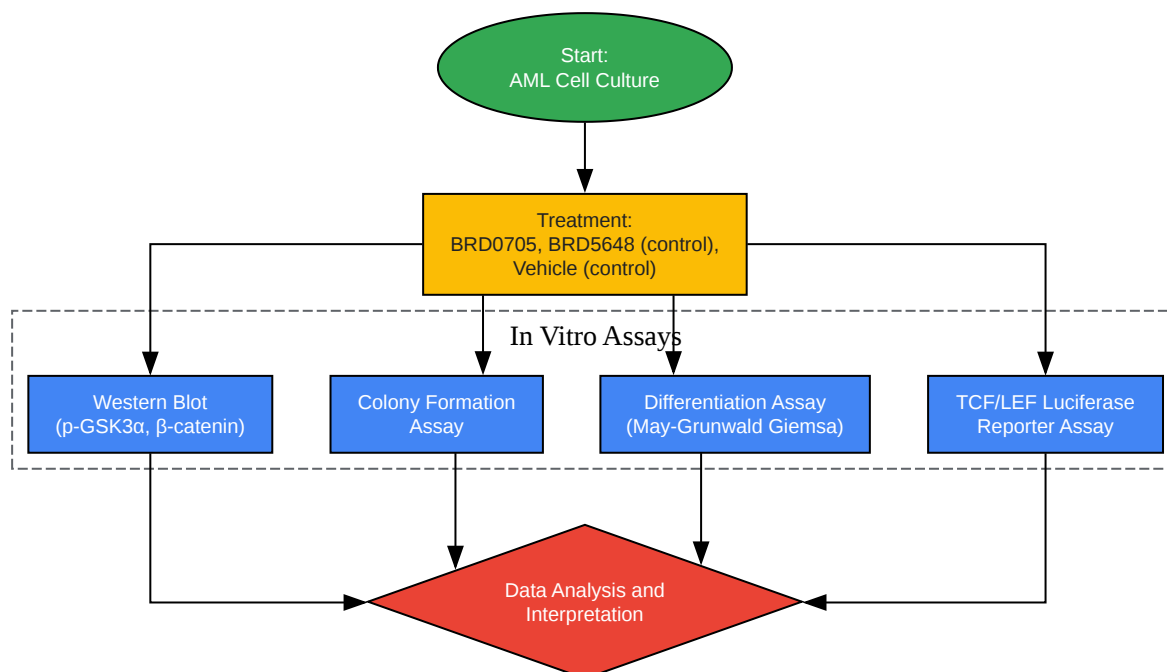
Target	Assay Type	Metric	Value	Reference
GSK3 α	Enzymatic Assay	IC50	66 nM	[2][3]
GSK3 β	Enzymatic Assay	IC50	515 nM	[2][3]
GSK3 α	Cellular Assay (BRET)	Kd	4.8 μ M	[1][2][3]
CDK2	Kinase Panel	IC50	6.87 μ M	[1][2]
CDK3	Kinase Panel	IC50	9.74 μ M	[1][2]
CDK5	Kinase Panel	IC50	9.20 μ M	[1][2]

Table 2: Cellular Effects of BRD0705 in AML Cell Lines

Cell Line	Assay	Effect	Concentration Range	Reference
U937	Western Blot	Impaired GSK3 α Tyr279 phosphorylation	10-40 μ M	[2][3]
U937	Western Blot	No effect on GSK3 β Tyr216 phosphorylation	10-40 μ M	[2][3]
U937	Western Blot	No stabilization of β -catenin	20 μ M	[1]
MOLM13, TF-1, U937, MV4-11, HL-60, NB4	Colony Formation	Impaired colony formation	Concentration-dependent	[2][3]
TF-1	TCF/LEF Reporter Assay	No β -catenin induced target activation	Up to 20 μ M	[1]

Signaling Pathways and Experimental Workflows





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